molecular formula C15H17N5O3 B10952205 1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-propyl-1H-pyrazole-5-carboxamide

1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B10952205
M. Wt: 315.33 g/mol
InChI Key: JXOTUSPSZHZDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHYL-4-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a pyrazole core

Preparation Methods

The synthesis of 1-METHYL-4-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the condensation of 1-methyl-4-amino-N-propyl-1H-pyrazole-5-carboxamide with 3-nitrobenzaldehyde under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

1-METHYL-4-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-4-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds include:

1-METHYL-4-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

2-methyl-4-[(3-nitrophenyl)methylideneamino]-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C15H17N5O3/c1-3-7-16-15(21)14-13(10-18-19(14)2)17-9-11-5-4-6-12(8-11)20(22)23/h4-6,8-10H,3,7H2,1-2H3,(H,16,21)

InChI Key

JXOTUSPSZHZDIN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.